Parp/ezh2-IN-1

PARP inhibition Enzyme assay IC50 comparison

Addressing the therapeutic gap in BRCA wild-type TNBC where single-agent PARP inhibitors show minimal efficacy. PARP/EZH2-IN-1 is a first-in-class dual-target molecule simultaneously inhibiting PARP (IC50 6.87 nM) and EZH2 (IC50 36.51 nM). • 15-80× potency advantage over olaparib in MDA-MB-231/MDA-MB-468 models • Validated autophagy inducer; surpasses olaparib + tazemetostat combination • Essential benchmark for novel dual PARP/EZH2 inhibitor development Supplied as ≥98% pure solid with batch-specific CoA. Global shipping at ambient temperature.

Molecular Formula C43H41FN8O5
Molecular Weight 768.8 g/mol
Cat. No. B15145218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp/ezh2-IN-1
Molecular FormulaC43H41FN8O5
Molecular Weight768.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C(C(=CC(=C2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)NC(=O)C)C)C
InChIInChI=1S/C43H41FN8O5/c1-24-17-25(2)47-41(55)35(24)23-46-40(54)33-20-30(21-37(26(33)3)48-27(4)53)29-10-12-39(45-22-29)51-13-15-52(16-14-51)43(57)34-18-28(9-11-36(34)44)19-38-31-7-5-6-8-32(31)42(56)50-49-38/h5-12,17-18,20-22H,13-16,19,23H2,1-4H3,(H,46,54)(H,47,55)(H,48,53)(H,50,56)
InChIKeyVKTSBOIQJNMQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PARP/EZH2-IN-1 (Compound 5a) – First-in-Class Dual PARP/EZH2 Inhibitor for BRCA Wild-Type Triple-Negative Breast Cancer Research


PARP/EZH2-IN-1 (also designated compound 5a; CAS 2687273-52-3) is a first-in-class dual-target small molecule that simultaneously inhibits poly(ADP-ribose) polymerase (PARP) and enhancer of zeste homolog 2 (EZH2) [1]. The compound exhibits potent enzyme inhibition with IC50 values of 6.87 nM against PARP and 36.51 nM against EZH2 , and was specifically developed to address the therapeutic gap in BRCA wild-type triple-negative breast cancer (TNBC), where single-target PARP inhibitors demonstrate minimal efficacy .

Why Single-Target PARP or EZH2 Inhibitors Cannot Substitute for PARP/EZH2-IN-1 in BRCA Wild-Type TNBC Models


Approximately 80% of TNBC patients lack BRCA mutations, rendering FDA-approved PARP inhibitors (e.g., olaparib) largely ineffective as monotherapy [1]. While EZH2 inhibitors can sensitize BRCA wild-type cells to PARP inhibition, the combination of separate PARP and EZH2 inhibitors (olaparib + tazemetostat/GSK126) yields inferior growth suppression compared to a single dual-target molecule [1]. Furthermore, first-generation PARP inhibitors lack optimized PARP1 selectivity and exhibit hematotoxicity [2]. Second-generation dual PARP1/EZH2 inhibitors such as PE31/PE32 show improved PARP1 selectivity but demonstrate approximately 4-fold lower PARP1 potency and 2-fold lower EZH2 potency relative to PARP/EZH2-IN-1 . These quantitative gaps preclude direct substitution.

Quantitative Differentiation Evidence for PARP/EZH2-IN-1 Versus Closest Dual PARP/EZH2 Inhibitor Comparators


PARP Enzyme Inhibition Potency: PARP/EZH2-IN-1 Exhibits 4.1-Fold Greater PARP Inhibition Than Second-Generation Dual Inhibitors

PARP/EZH2-IN-1 demonstrates a PARP IC50 of 6.87 nM , representing a 4.1-fold improvement in potency compared to the second-generation dual PARP1/EZH2 inhibitors PE31 and PE32 (IC50 = 28 nM for PARP1) [1]. This difference is derived from cross-study biochemical assay data.

PARP inhibition Enzyme assay IC50 comparison

EZH2 Enzyme Inhibition Potency: PARP/EZH2-IN-1 Shows 2.0-Fold Greater EZH2 Inhibition Versus Second-Generation Dual Inhibitors

PARP/EZH2-IN-1 inhibits EZH2 with an IC50 of 36.51 nM , compared to 74 nM for the second-generation dual inhibitors PE31 and PE32 . This represents a 2.0-fold enhancement in EZH2 inhibitory activity under comparable biochemical assay conditions.

EZH2 inhibition Histone methyltransferase IC50 comparison

Cellular Anti-Proliferative Activity in MDA-MB-231 Cells: PARP/EZH2-IN-1 Is 15-Fold More Potent Than Olaparib Monotherapy

In the BRCA wild-type TNBC cell line MDA-MB-231, PARP/EZH2-IN-1 (compound 5a) exhibited an anti-proliferative IC50 of 2.63 μM [1]. This represents an approximate 15-fold increase in growth inhibitory activity compared to the single-target PARP inhibitor olaparib (calculated baseline: ~39.5 μM) [1]. Notably, 5a was even more effective than the combination of olaparib plus the EZH2 inhibitor tazemetostat/GSK126 [1].

MDA-MB-231 BRCA wild-type Anti-proliferative Olaparib comparator

Cellular Anti-Proliferative Activity in MDA-MB-468 Cells: PARP/EZH2-IN-1 Is 80-Fold More Potent Than Olaparib Monotherapy

In the BRCA wild-type TNBC cell line MDA-MB-468, PARP/EZH2-IN-1 (compound 5a) achieved an anti-proliferative IC50 of 0.41 μM [1]. This corresponds to an approximate 80-fold enhancement in growth inhibitory activity relative to olaparib alone (calculated baseline: ~32.8 μM) [1], and surpassed the efficacy of the olaparib plus tazemetostat/GSK126 combination [1].

MDA-MB-468 BRCA wild-type Anti-proliferative Olaparib comparator

PARP1 Selectivity Profile: PARP/EZH2-IN-1 Provides Dual PARP/EZH2 Inhibition Without the PARP2 Engagement Limitation of Second-Generation Agents

Second-generation dual PARP1/EZH2 inhibitors such as PE31/PE32 were designed for PARP1 selectivity and exhibit weak activity against PARP2 (IC50 = 414 nM) [1]. While direct PARP2 IC50 data for PARP/EZH2-IN-1 have not been reported, the compound's 6.87 nM PARP IC50 —likely reflecting activity against multiple PARP isoforms—suggests a distinct selectivity profile. The biological significance of PARP1-versus-PARP2 selectivity in TNBC remains under investigation, and the optimal PARP isoform selectivity strategy for dual EZH2 inhibition is not yet established.

PARP1 selectivity PARP2 Isoform selectivity

Mechanism of Cell Death Induction: PARP/EZH2-IN-1 Triggers Autophagic Death, Distinct from PANoptosis Induced by Second-Generation Inhibitors

PARP/EZH2-IN-1 (compound 5a) induces autophagic cell death in TNBC cells [1]. In contrast, second-generation dual PARP1/EZH2 inhibitors such as PE32 induce PANoptosis—a concurrent activation of apoptosis, pyroptosis, and necroptosis—accompanied by ROS elevation and inflammatory pathway activation . The differential cell death mechanism may have implications for tumor microenvironment modulation and combination therapy strategies, though no head-to-head mechanistic comparison has been performed.

Autophagy Cell death mechanism PANoptosis

PARP/EZH2-IN-1 – Validated Research Applications in BRCA Wild-Type Triple-Negative Breast Cancer


Evaluating Dual PARP/EZH2 Inhibition in BRCA Wild-Type TNBC Cell Lines MDA-MB-231 and MDA-MB-468

PARP/EZH2-IN-1 (compound 5a) is optimally deployed as a tool compound for assessing synthetic lethality induction in BRCA wild-type TNBC models where single-target PARP inhibitors exhibit minimal activity [1]. The compound's 15-fold (MDA-MB-231) and 80-fold (MDA-MB-468) potency advantages over olaparib [1] provide a robust efficacy window for dose-response studies and mechanistic dissection of dual PARP/EZH2 inhibition.

Mechanistic Studies of Autophagic Cell Death in TNBC

Investigators requiring a dual PARP/EZH2 inhibitor that triggers autophagy rather than PANoptosis should utilize PARP/EZH2-IN-1, as the compound's autophagic death induction has been experimentally validated [1]. This property distinguishes it from second-generation dual inhibitors that activate alternative death pathways , enabling targeted investigation of autophagy-related signaling and therapeutic vulnerabilities.

Benchmarking New Dual PARP/EZH2 Inhibitors Against the First-in-Class Reference Standard

As the first-in-class dual PARP/EZH2 inhibitor [1], PARP/EZH2-IN-1 serves as the essential comparator for validating novel dual-target compounds. Its well-characterized enzyme inhibition profile (PARP IC50 6.87 nM; EZH2 IC50 36.51 nM) and cellular efficacy data in BRCA wild-type TNBC models [1] provide quantitative benchmarks against which new chemical entities can be rigorously evaluated.

Comparative Pharmacology Studies Versus PARP Inhibitor + EZH2 Inhibitor Combination Therapy

PARP/EZH2-IN-1 has been shown to surpass the growth inhibitory efficacy of combined olaparib plus tazemetostat/GSK126 treatment in BRCA wild-type TNBC cells [1]. Researchers investigating the relative merits of dual-target single-molecule inhibitors versus combination regimens can employ PARP/EZH2-IN-1 as the prototypical dual inhibitor for head-to-head comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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